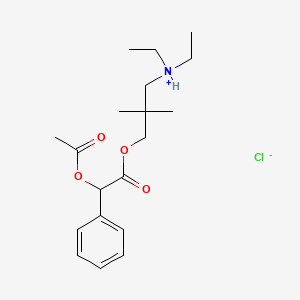
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride is a complex organic compound derived from mandelic acid. Mandelic acid itself is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents . The compound is a derivative of mandelic acid, modified to include diethylamino and dimethylpropyl ester groups, along with acetate and hydrochloride components.
Métodos De Preparación
The synthesis of mandelic acid derivatives typically involves several steps. Mandelic acid can be prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . The preparation of mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride would involve the esterification of mandelic acid with 3-(diethylamino)-2,2-dimethylpropanol, followed by acetylation and conversion to the hydrochloride salt. Industrial production methods may involve the use of protic acids, thionyl chloride, or other reagents to facilitate these transformations .
Análisis De Reacciones Químicas
Mandelic acid derivatives undergo various chemical reactions, including:
Oxidation: Mandelic acid can be oxidized to benzaldehyde and formic acid.
Reduction: Reduction of mandelic acid can yield phenylglycolic acid.
Substitution: Esterification and amidation reactions are common, where the hydroxyl group of mandelic acid is substituted with other functional groups
Common reagents used in these reactions include sodium bisulfite, sodium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mandelic acid and its derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of mandelic acid derivatives involves their interaction with biological molecules. For example, mandelic acid can inhibit bacterial growth by disrupting cell wall synthesis. The diethylamino and dimethylpropyl ester groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The acetate and hydrochloride components can influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride can be compared with other mandelic acid derivatives such as:
Mandelic acid, 3,4-dimethoxy-, methyl ester: This compound has similar esterification but different substituents on the aromatic ring.
2-Chloromandelic acid: A chlorinated derivative with distinct chemical properties and applications.
Phenylglycolic acid: A reduction product of mandelic acid with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
67465-37-6 |
|---|---|
Fórmula molecular |
C19H30ClNO4 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
[3-(2-acetyloxy-2-phenylacetyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C19H29NO4.ClH/c1-6-20(7-2)13-19(4,5)14-23-18(22)17(24-15(3)21)16-11-9-8-10-12-16;/h8-12,17H,6-7,13-14H2,1-5H3;1H |
Clave InChI |
JJPRJLIMZNKMLU-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)OC(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
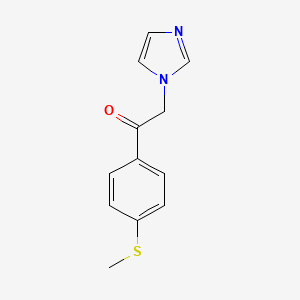
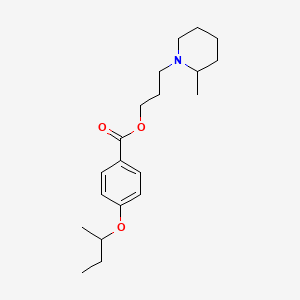
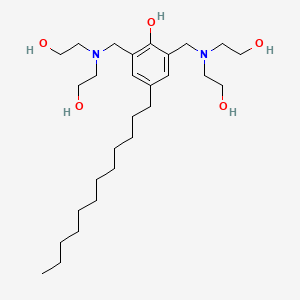
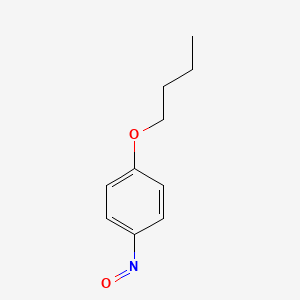
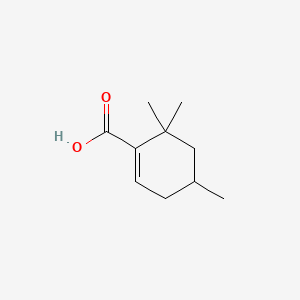
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

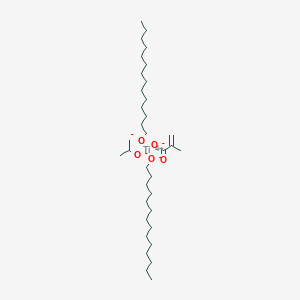
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
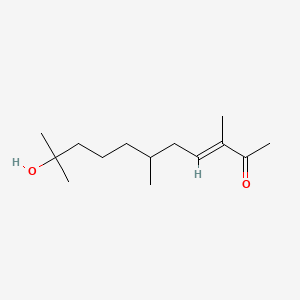
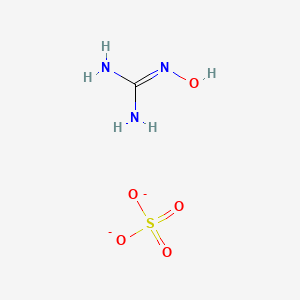
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
